

An In-depth Technical Guide to Madrasin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Madrasin
Cat. No.:	B15587045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madrasin (also known as DDD00107587) is a small molecule initially identified as a potent, cell-penetrant inhibitor of pre-mRNA splicing. Early studies characterized its mechanism as stalling spliceosome assembly at the A complex. However, recent evidence challenges this conclusion, suggesting that **Madrasin**'s primary effect is the general downregulation of transcription by RNA polymerase II, with splicing inhibition being a secondary, indirect consequence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Madrasin**. It includes a critical discussion of its proposed mechanisms of action, detailed protocols for key experimental assays, and a summary of its effects on cellular processes such as the cell cycle. This document aims to serve as a valuable resource for researchers investigating gene expression, splicing, transcription, and for professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Madrasin is a quinazoline derivative with the systematic IUPAC name 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one. Its chemical and physical properties are summarized in the tables below.

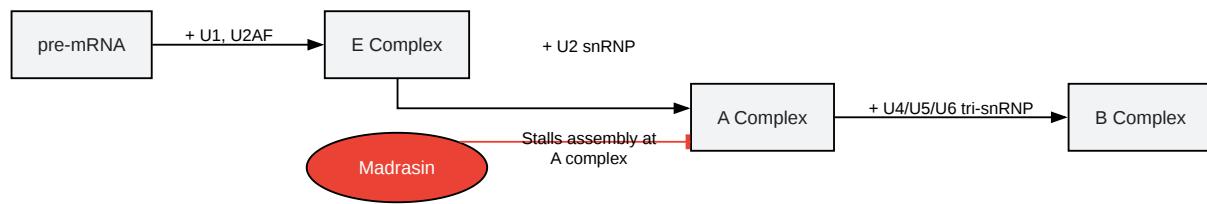
Table 1: Chemical Identifiers and Formula

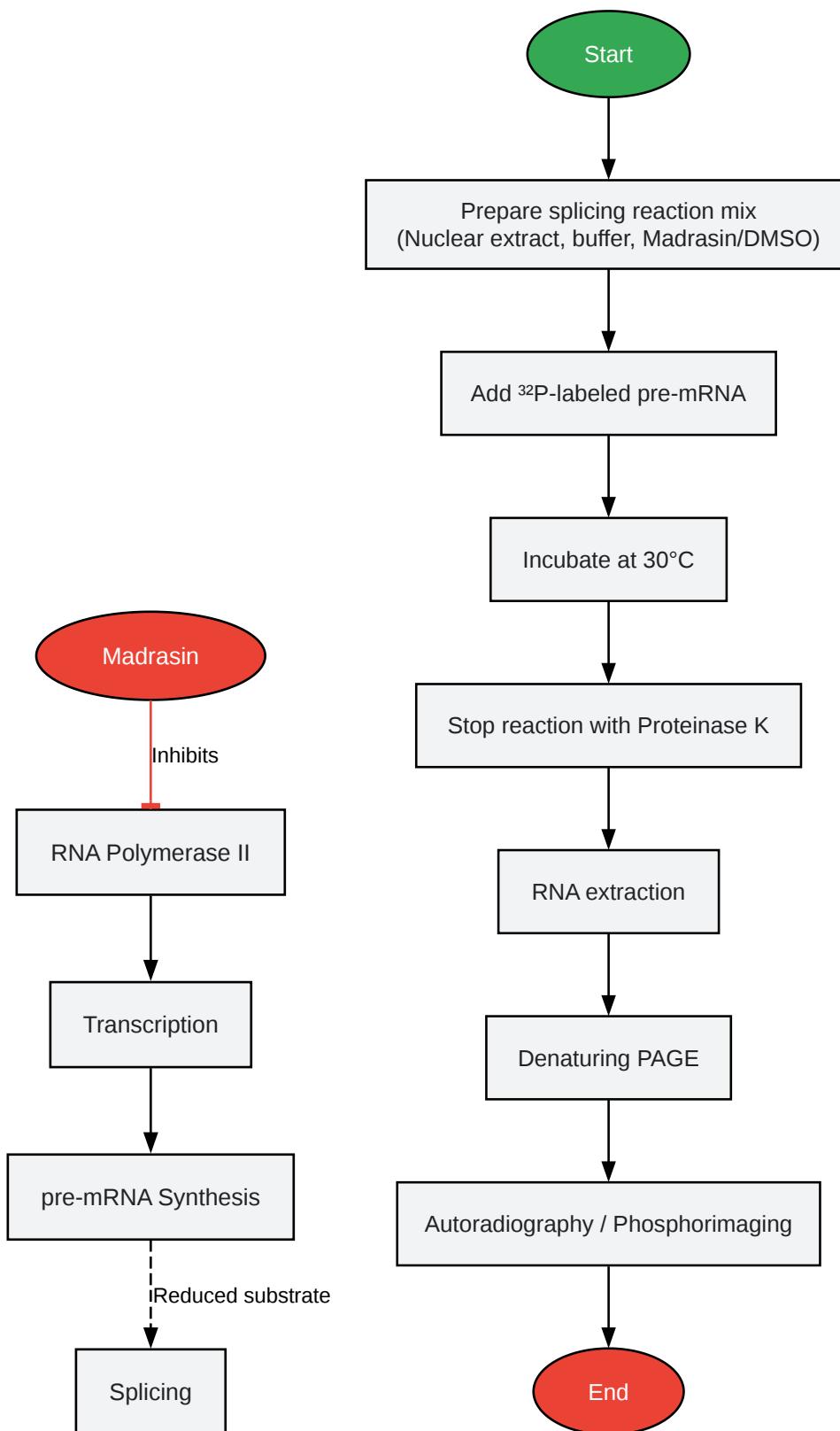
Identifier	Value
IUPAC Name	2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one
Synonyms	DDD00107587, SMR000135614
CAS Number	374913-63-0
Chemical Formula	C ₁₆ H ₁₇ N ₅ O ₂
Molecular Weight	311.34 g/mol
Canonical SMILES	CC1=C(C)NC(=O)C(=N1)NC2=NC3=C(C=C(C=C3)OC)N=C2C
InChI Key	QQJIYKXTEMDJFM-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to dark brown powder	[Sigma-Aldrich]
Solubility	DMSO: ≥ 0.5 mg/mL (warmed)	[Sigma-Aldrich]
XLogP3	1.7	[PubChem]
Hydrogen Bond Donors	2	[PubChem]
Hydrogen Bond Acceptors	5	[PubChem]
Rotatable Bond Count	2	[PubChem]
Exact Mass	311.13822480 Da	[PubChem]
Topological Polar Surface Area	88.5 Å ²	[PubChem]

Biological Activity and Mechanism of Action


The biological activity of **Madrasin** has been a subject of evolving research, with initial findings pointing towards splicing inhibition and more recent studies indicating a primary role in


transcription inhibition.

Initial Characterization as a Splicing Inhibitor

Madrasin was first identified through a high-throughput screen for inhibitors of pre-mRNA splicing in vitro.^[1] These initial studies demonstrated that **Madrasin** inhibits the formation of both splicing intermediates and products. Further investigation into its mechanism suggested that it interferes with the early stages of spliceosome assembly, specifically stalling the formation of the spliceosome at the A complex.^[1]

The canonical assembly of the spliceosome is a stepwise process involving the sequential binding of small nuclear ribonucleoproteins (snRNPs) to the pre-mRNA. The initial recognition of the 5' splice site by the U1 snRNP and the branch point by U2AF leads to the formation of the E complex. The subsequent ATP-dependent binding of the U2 snRNP to the branch point sequence forms the A complex. The recruitment of the U4/U5/U6 tri-snRNP then forms the B complex, which undergoes significant conformational changes to become catalytically active. The original proposed mechanism of **Madrasin** was the inhibition of the transition from the A complex to the B complex.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Madrasin: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587045#chemical-structure-and-properties-of-madrasin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com